2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid
Description
2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid is an organofluorine compound featuring a difluoroacetic acid backbone substituted with an ortho-isopropylphenyl group. The molecular formula is C₁₁H₁₂F₂O₂, and its structure combines a carboxylic acid group with two fluorine atoms at the α-carbon and a bulky isopropyl substituent on the adjacent phenyl ring. This configuration imparts unique steric and electronic properties, making it relevant in pharmaceutical and agrochemical research, particularly in modulating bioavailability and metabolic stability .
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H12F2O2/c1-7(2)8-5-3-4-6-9(8)11(12,13)10(14)15/h3-7H,1-2H3,(H,14,15) |
InChI Key |
PMLRSCVECBRTDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable precursor, such as 2-(propan-2-yl)phenylacetic acid, with a fluorinating agent under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key structural and physicochemical parameters of the target compound with analogs:
*Calculated based on structural analogs.
Acidity and Reactivity
- The trifluoromethoxy group in 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid lowers the pKa (~1.5–2.0) compared to the target compound’s predicted pKa (~2.5–3.5), highlighting the electron-withdrawing effect of fluorine .
- Alkyl groups (e.g., isopropyl, ethyl) slightly decrease acidity but improve lipophilicity, influencing drug absorption profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
